molecular formula C13H9FN2O2S B2651323 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 851079-92-0

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2651323
CAS RN: 851079-92-0
M. Wt: 276.29
InChI Key: RNZFZOUCXJGUTK-FYWRMAATSA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. FB1 is a potent inhibitor of ceramide synthase, an enzyme involved in the biosynthesis of sphingolipids.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : The synthesis of compounds structurally related to "N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide" involves coupling reactions, such as the reaction of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide and oxidation to obtain various benzothiazole derivatives. These methods enable the introduction of diverse substituents through electrophilic substitution reactions, including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

  • Chemical Transformations : Research demonstrates the versatility of these compounds in undergoing further chemical transformations, such as the synthesis of thiazolopyrimidine derivatives exhibiting significant antinociceptive and anti-inflammatory properties (Selvam et al., 2012).

Biological Applications

  • Antitumor Agents : Certain derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been identified as potential antitumor agents. Screening of these derivatives revealed lead compounds showing superior activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, highlighting the therapeutic potential of these molecules in cancer treatment (Matiichuk et al., 2020).

  • Antimicrobial Activity : Some benzothiazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant infections (Patel & Shaikh, 2010).

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-16-11-8(14)4-2-6-10(11)19-13(16)15-12(17)9-5-3-7-18-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZFZOUCXJGUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

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